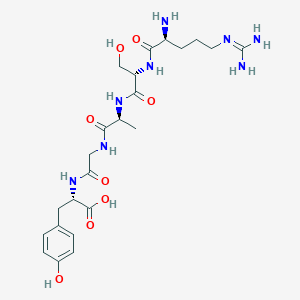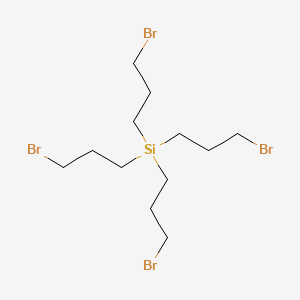![molecular formula C12H12N2S B14202424 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol CAS No. 845727-91-5](/img/structure/B14202424.png)
4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol is a compound belonging to the family of quinone imines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol typically involves the halogenation of corresponding quinone imines . The reaction conditions often include the use of solvents like acetone and benzene, with the reaction mixture being developed under UV light . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include halogens and bases like sodium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with altered functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology and medicine, it has been studied for its potential anticancer and antimicrobial activities . Additionally, it is used in the industry as a component in dyes and pigments .
Mechanism of Action
The mechanism of action of 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol involves its interaction with molecular targets in biological systems . It can participate in electron transfer processes, which are crucial for metabolic activities such as photosynthesis . The compound’s effects are mediated through changes in the redox state of cells, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol include other quinone imines such as N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide . These compounds share similar structural features but differ in their specific functional groups and biological activities . The uniqueness of this compound lies in its specific applications and the particular pathways it influences in biological systems .
Properties
CAS No. |
845727-91-5 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
4-[(4-iminocyclohexa-2,5-dien-1-yl)amino]benzenethiol |
InChI |
InChI=1S/C12H12N2S/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,10,13-15H |
InChI Key |
MKRXZPYMPBAJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=CC1NC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
![1-[2-(7-Ethylnaphthalen-1-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14202363.png)
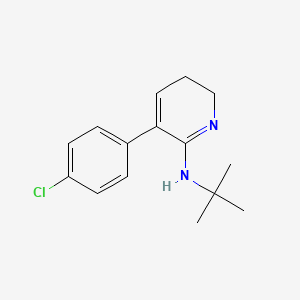
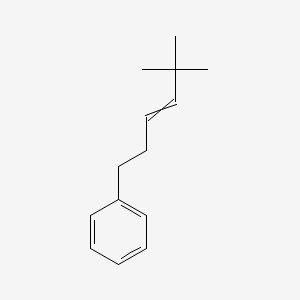
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
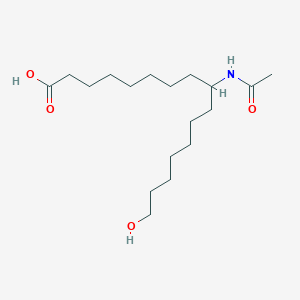
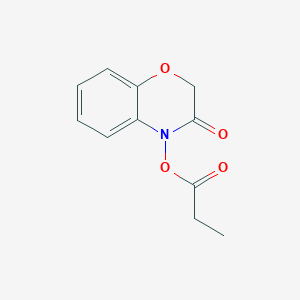
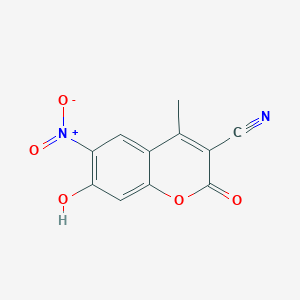
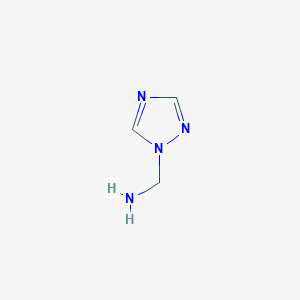
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
